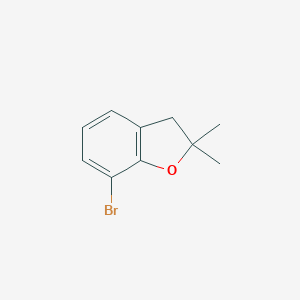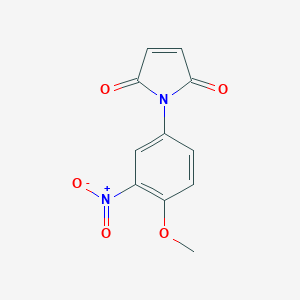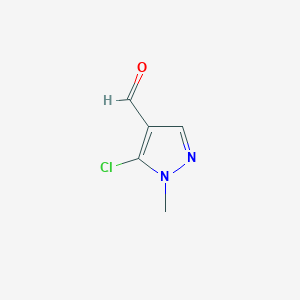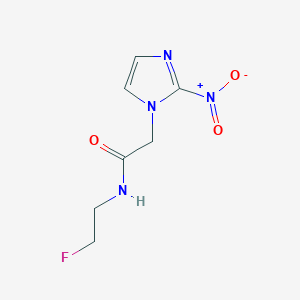
4-(2-Fluorophenyl)butyryl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)butyryl chloride, also known as 2-Fluorobutyryl chloride, is an organic compound with the molecular formula C10H10ClF. It is a colorless liquid that is widely used in organic synthesis for the preparation of various pharmaceuticals, agrochemicals, and other important chemical compounds.
Mechanism Of Action
The mechanism of action of 4-(2-Fluorophenyl)butyryl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles to form acyl derivatives. This reaction is typically carried out in the presence of a suitable catalyst, such as aluminum chloride or boron trifluoride.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)butyryl chloride are not well studied. However, it is known to be a potent acylating agent that can react with various nucleophiles, including amino acids, peptides, and proteins. This reaction can lead to the formation of acyl derivatives, which can have a range of biological activities.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(2-Fluorophenyl)butyryl chloride in lab experiments include its high yield and purity, as well as its versatility as an intermediate for the synthesis of various chemical compounds. However, its use can be limited by its potential toxicity and reactivity, which require careful handling and storage.
Future Directions
The future directions for research on 4-(2-Fluorophenyl)butyryl chloride include the development of new synthetic methods and the exploration of its potential biological activities. It may also be used as a starting material for the synthesis of new drugs and other important chemical compounds. Additionally, further studies are needed to better understand its mechanism of action and potential toxicity.
Scientific Research Applications
4-(2-Fluorophenyl)butyryl chloride is a versatile intermediate that is widely used in organic synthesis for the preparation of various pharmaceuticals and agrochemicals. It is used as a key building block in the synthesis of drugs such as fenofibrate, a lipid-lowering agent, and flurbiprofen, a nonsteroidal anti-inflammatory drug. It is also used in the synthesis of insecticides, herbicides, and other important chemical compounds.
properties
CAS RN |
166251-26-9 |
|---|---|
Product Name |
4-(2-Fluorophenyl)butyryl chloride |
Molecular Formula |
C10H10ClFO |
Molecular Weight |
200.64 g/mol |
IUPAC Name |
4-(2-fluorophenyl)butanoyl chloride |
InChI |
InChI=1S/C10H10ClFO/c11-10(13)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2 |
InChI Key |
RKDSMLHJLRBAAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCCC(=O)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)Cl)F |
synonyms |
Benzenebutanoyl chloride, 2-fluoro- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)

